molecular formula C15H10BrClN2O B5823042 2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]-4-chlorophenol

2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]-4-chlorophenol

Cat. No.: B5823042
M. Wt: 349.61 g/mol
InChI Key: HBIWZNFOGCRLEA-UHFFFAOYSA-N
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Description

2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]-4-chlorophenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action and physiological effects. In

Mechanism of Action

The mechanism of action of 2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]-4-chlorophenol is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of various bacterial strains by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
Studies have shown that this compound possesses significant biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]-4-chlorophenol in lab experiments is its ability to selectively target specific pathways and enzymes. This compound has also been shown to possess low toxicity, making it a suitable candidate for further studies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]-4-chlorophenol. Some of these directions include:
1. Further studies on the mechanism of action of this compound to better understand its anti-inflammatory, anti-cancer, and anti-microbial effects.
2. Development of novel synthetic methods for the production of this compound to improve its yield and purity.
3. Investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases.
4. Studies on the pharmacokinetics and pharmacodynamics of this compound to determine its efficacy and safety in vivo.
5. Exploration of the potential use of this compound in the development of new drug delivery systems.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action and physiological effects. Further studies on this compound may lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]-4-chlorophenol has been achieved using various methods. One of the commonly used methods involves the reaction of 3-bromoaniline with 1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 4-chlorophenol in the presence of a base such as potassium carbonate to yield the final product.

Scientific Research Applications

2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]-4-chlorophenol has been extensively studied for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been studied for its potential use in the treatment of various diseases such as cancer, arthritis, and bacterial infections.

Properties

IUPAC Name

2-[3-(3-bromophenyl)-1H-pyrazol-5-yl]-4-chlorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2O/c16-10-3-1-2-9(6-10)13-8-14(19-18-13)12-7-11(17)4-5-15(12)20/h1-8,20H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIWZNFOGCRLEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NNC(=C2)C3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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